![molecular formula C17H21BO3 B3329728 2-(7-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 627526-31-2](/img/structure/B3329728.png)
2-(7-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound is a boronic ester, which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Chemical Reactions Analysis
Boronic esters are known to undergo a variety of reactions, including Suzuki-Miyaura cross-coupling, Chan-Lam coupling, and conjugate addition .Scientific Research Applications
Crystal Structure Analysis
One of the primary applications of similar compounds to 2-(7-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in crystal structure analysis. For instance, the crystal structure of 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a related compound, was examined using single-crystal X-ray diffractometer data. This analysis provided detailed insights into the molecular arrangement and bonding, highlighting the compound's potential in structural chemistry studies (Seeger & Heller, 1985).
Boric Acid Ester Intermediates
Compounds with a similar structure are also significant as boric acid ester intermediates with benzene rings. For example, methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, an analog, has been synthesized and analyzed using various spectroscopic techniques. These intermediates have potential applications in developing new chemical entities and materials (Huang et al., 2021).
Catalysis and Polymer Synthesis
These compounds are also used in catalysis and polymer synthesis. For instance, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was prepared by rhodium-catalyzed hydroboration and characterized by X-ray diffraction. Such compounds play a crucial role as intermediates in synthesizing polymers and other complex organic molecules (Coombs et al., 2006).
Boron Containing Derivatives in Drug Synthesis
Boron-containing derivatives of similar compounds are explored in drug synthesis. For example, boron containing 2-(4-methoxybenzyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioaborolan-2-yl)phenyl) phthalazin-1(2H)-one and related compounds were synthesized, showcasing the importance of these derivatives in medicinal chemistry (Das, Tang, & Sanyal, 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(7-methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-16(2)17(3,4)21-18(20-16)14-8-6-12-7-9-15(19-5)11-13(12)10-14/h6-11H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXODWDBUHBNNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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